1-Amino-4-(2-hydroxyethyl)piperazine
CAS No.: 3973-70-4
Cat. No.: VC3699512
Molecular Formula: C6H15N3O
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3973-70-4 |
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Molecular Formula | C6H15N3O |
Molecular Weight | 145.2 g/mol |
IUPAC Name | 2-(4-aminopiperazin-1-yl)ethanol |
Standard InChI | InChI=1S/C6H15N3O/c7-9-3-1-8(2-4-9)5-6-10/h10H,1-7H2 |
Standard InChI Key | XAOHWSFGKCJOGT-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCO)N |
Canonical SMILES | C1CN(CCN1CCO)N |
Introduction
Structural and Chemical Identity
Molecular Information
1-Amino-4-(2-hydroxyethyl)piperazine is classified as a piperazine derivative with multiple functional groups. Its chemical identity is defined by the following parameters:
The compound is also known by several synonyms including 2-(4-aminopiperazin-1-yl)ethanol, 4-AMINO-1-PIPERAZINE-ETHANOL, and 1-Piperazineethanol, 4-amino- .
Physical Properties
The physical characteristics of 1-Amino-4-(2-hydroxyethyl)piperazine provide important insights into its behavior under various conditions, which is essential for both research and practical applications:
These physical properties dictate its handling requirements, storage conditions, and potential applications in various chemical processes.
Spectroscopic and Analytical Characteristics
Mass Spectrometry Data
The predicted collision cross-section (CCS) values for different adducts of 1-Amino-4-(2-hydroxyethyl)piperazine play a crucial role in its identification and analysis using mass spectrometry techniques:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 146.12878 | 131.8 |
[M+Na]⁺ | 168.11072 | 140.9 |
[M+NH₄]⁺ | 163.15532 | 139.0 |
[M+K]⁺ | 184.08466 | 136.2 |
[M-H]⁻ | 144.11422 | 132.0 |
[M+Na-2H]⁻ | 166.09617 | 135.5 |
[M]⁺ | 145.12095 | 132.7 |
[M]⁻ | 145.12205 | 132.7 |
This comprehensive collision cross-section data assists in the accurate identification and quantification of the compound in complex mixtures using ion mobility mass spectrometry .
Chemical Reactivity and Applications
Reaction Characteristics
1-Amino-4-(2-hydroxyethyl)piperazine demonstrates notable reactivity due to its amino and hydroxyl functional groups. One of the most documented reactions is the Schiffs reaction with phosphorus-containing dendrimers, which can yield dendrimers possessing up to 48 alcohol chain ends . This reactivity makes it particularly valuable in dendrimer chemistry, where controlled branching and functional group presentation are essential.
The compound's structure features three nitrogen atoms in different chemical environments and one hydroxyl group, providing multiple sites for chemical reactions:
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The primary amino group at position 1 can participate in nucleophilic substitution reactions, condensations, and amide formations
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The tertiary amine nitrogen atoms in the piperazine ring can act as nucleophiles or participate in quaternization reactions
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The hydroxyl group can undergo esterification, etherification, or oxidation reactions
These reactive sites enable the compound to serve as a versatile building block in organic synthesis.
Research and Industrial Applications
As a heterocyclic building block , 1-Amino-4-(2-hydroxyethyl)piperazine finds applications in various fields:
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Dendrimer Synthesis: The compound plays a significant role in creating dendrimers with multiple alcohol end groups through Schiffs reactions with phosphorus-containing dendrimers .
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Pharmaceutical Research: The piperazine scaffold is found in numerous pharmaceutically active compounds, making derivatives like 1-Amino-4-(2-hydroxyethyl)piperazine valuable in drug discovery and medicinal chemistry.
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Materials Science: Its ability to form dendrimers with multiple functional groups makes it useful in developing specialized materials with controlled architectures and properties.
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Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those requiring selective functionalization.
Comparative Analysis with Related Compounds
It is important to distinguish 1-Amino-4-(2-hydroxyethyl)piperazine from structurally similar compounds to avoid confusion in research and applications. One such related compound is N-(2-Hydroxyethyl)piperazine (CAS: 103-76-4), which has a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g/mol .
The key structural difference between these compounds is that 1-Amino-4-(2-hydroxyethyl)piperazine contains an additional amino group at position 1 of the piperazine ring, while N-(2-Hydroxyethyl)piperazine has hydrogen atoms at both position 1 and 4, with the hydroxyethyl group attached to one of the nitrogen atoms in the piperazine ring.
This structural difference significantly impacts their chemical reactivity, with 1-Amino-4-(2-hydroxyethyl)piperazine offering additional reaction possibilities through its primary amino group.
Research Significance and Future Directions
The unique structure and reactivity of 1-Amino-4-(2-hydroxyethyl)piperazine position it as a valuable compound in several emerging research areas:
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Dendrimer Development: Its ability to form complex dendritic structures makes it valuable for creating specialized delivery systems, catalysts, and nanomaterials.
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Heterocyclic Chemistry: As a functionalized piperazine derivative, it contributes to the expansion of heterocyclic chemistry libraries and methodologies.
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Materials Science: The compound's potential for creating materials with multiple functional groups could lead to applications in smart materials, coatings, and specialized polymers.
Further research into optimized synthesis methods, reaction mechanisms, and novel applications will continue to expand the utility of this versatile chemical compound.
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